2-(3-Oxocyclohexyl)-2-cyclohexen-1-one

Description

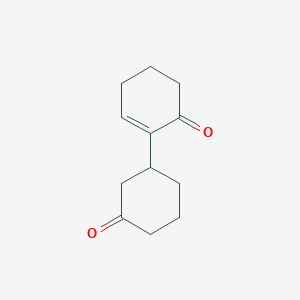

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one is a bicyclic ketone characterized by a cyclohexenone core fused with a 3-oxocyclohexyl substituent. The compound’s structure combines α,β-unsaturated ketone functionality with a cyclic ketone group, rendering it reactive toward nucleophilic additions, reductions, and cyclization reactions. The 3-oxocyclohexyl group may influence steric and electronic properties, distinguishing it from simpler cyclohexenone derivatives.

Properties

CAS No. |

5216-84-2 |

|---|---|

Molecular Formula |

C12H16O2 |

Molecular Weight |

192.25 g/mol |

IUPAC Name |

2-(3-oxocyclohexyl)cyclohex-2-en-1-one |

InChI |

InChI=1S/C12H16O2/c13-10-5-3-4-9(8-10)11-6-1-2-7-12(11)14/h6,9H,1-5,7-8H2 |

InChI Key |

ALMOMJDOWMBEBN-UHFFFAOYSA-N |

Canonical SMILES |

C1CC=C(C(=O)C1)C2CCCC(=O)C2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohexanone with an appropriate reagent to introduce the cyclohexenone moiety. This can be done using a Michael addition reaction, where a nucleophile adds to an α,β-unsaturated carbonyl compound . The reaction conditions typically involve the use of a base, such as potassium carbonate, and a solvent like ethanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by continuously feeding reactants into a reactor and collecting the product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form diketones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Reagents like halogens or nucleophiles can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield diketones, while reduction can produce alcohols .

Scientific Research Applications

2-(3-Oxocyclohexyl)-2-cyclohexen-1-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.

Mechanism of Action

The mechanism of action of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a substrate for enzymes, leading to the formation of various products through enzymatic reactions. The pathways involved may include oxidation-reduction reactions and other metabolic processes .

Comparison with Similar Compounds

Table 1: Structural Comparison of 2-(3-Oxocyclohexyl)-2-cyclohexen-1-one with Related Compounds

Reactivity and Functional Group Influence

- Enzymatic Reduction: The α,β-unsaturated ketone moiety in 2-cyclohexen-1-one derivatives is reduced by enzymes like morphinone reductase (MR) via proton donation from conserved tyrosine residues. The 3-oxocyclohexyl group in the target compound may sterically hinder enzyme binding compared to smaller substituents (e.g., methoxy or methyl groups) .

- Oxidative Stability : In lipid systems, 2-cyclohexen-1-one derivatives (e.g., 4-(1-methylethyl)-2-cyclohexen-1-one) are markers of oxidative degradation. Bulkier substituents like 3-oxocyclohexyl may reduce volatility, altering detection thresholds in food matrices .

- Synthetic Versatility : The 3-oxocyclohexyl group’s carbonyl functionality enables further derivatization (e.g., condensation or cross-coupling), contrasting with inert substituents like aryl or alkyl groups in analogs such as 2-(4-methoxyphenyl)-2-cyclohexen-1-one .

Physical and Chemical Properties

- Hydrogen Bonding: The 3-oxocyclohexyl group introduces additional hydrogen bond acceptors, differentiating its interaction with biological targets from non-polar analogs like 3-(1-propenyl)-2-cyclohexen-1-one .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.